![molecular formula C24H25N3O6S B4020432 N~1~-(2,3-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4020432.png)
N~1~-(2,3-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
Description
Synthesis Analysis
The synthesis of complex molecules like "N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenyl)-N2-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide" often involves multi-step chemical reactions, including the formation of sulfonamides and nitro compounds. For instance, the synthesis of related sulfonamide compounds can be achieved by reactions involving sulfonyl chlorides with amines in the presence of base, which may provide insights into the synthesis strategy for the target compound (Bagley et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which helps determine the spatial arrangement of atoms within the molecule. The structure directly influences the compound's reactivity and interactions with other molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can vary widely, including cyclization reactions, nucleophilic substitutions, and electrophilic additions. The functional groups within the molecule, such as the nitro and sulfonyl groups, play significant roles in its reactivity. For example, studies on related compounds highlight the synthesis and reactions of sulfonamides and their derivatives in creating complex molecules (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties are influenced by the molecular structure and intermolecular forces present in the compound. Detailed analysis of related sulfonamide structures provides insights into their physical characteristics and how they might be manipulated for various applications (Jeyakanthan et al., 1998).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are essential for understanding the compound's potential applications and how it might be modified for specific uses. Research on sulfonamides and nitro compounds, for example, explores their reactivity and potential as intermediates in the synthesis of more complex molecules (Cameron et al., 1981).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-16-6-5-7-22(18(16)3)25-24(28)15-26(19-9-11-20(33-4)12-10-19)34(31,32)21-13-8-17(2)23(14-21)27(29)30/h5-14H,15H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBMMPLGLSUHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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